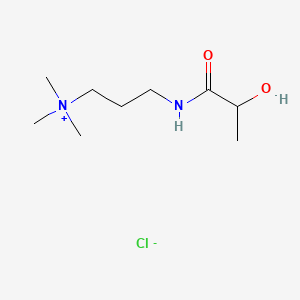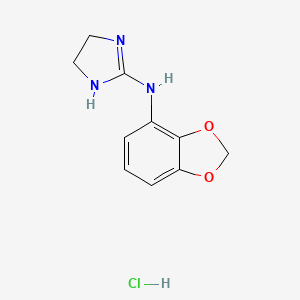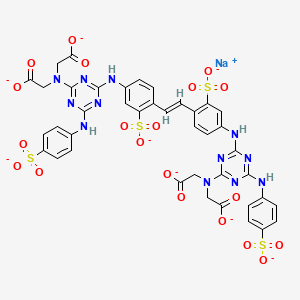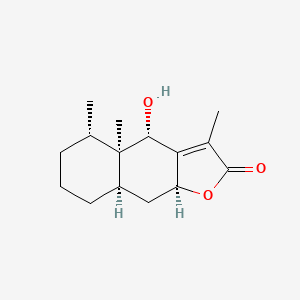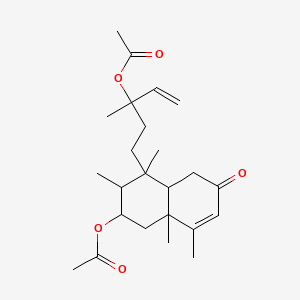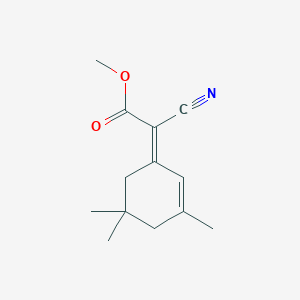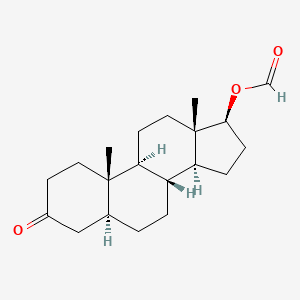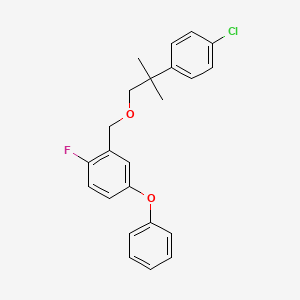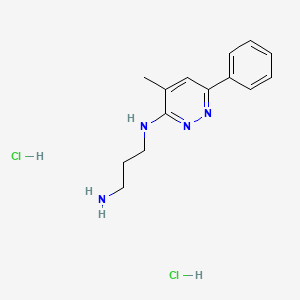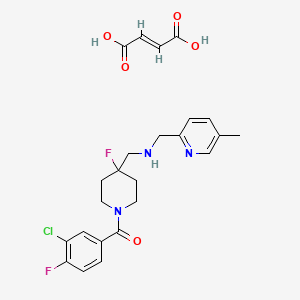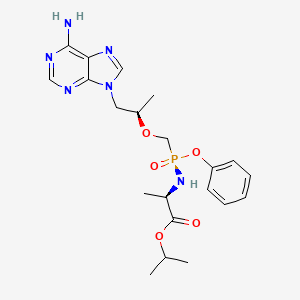
5-(4-Morpholinylmethyl)-6-phenyl-3(2H)-pyridazinone (1-phenylethylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and is further modified with morpholinylmethyl and phenyl groups, enhancing its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions. The morpholinylmethyl and phenyl groups are then introduced through nucleophilic substitution reactions, often using morpholine and phenyl halides as reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
3(2H)-Pyridazinone derivatives: These compounds share the pyridazinone core but differ in the substituents attached, leading to variations in their chemical and biological properties.
Morpholinylmethyl derivatives: Compounds with the morpholinylmethyl group exhibit similar chemical reactivity but may have different biological activities.
Phenylhydrazone derivatives: These compounds have the phenylhydrazone moiety, which can influence their stability and reactivity.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-phenylethylidene)hydrazone lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
特性
CAS番号 |
104257-57-0 |
|---|---|
分子式 |
C23H25N5O |
分子量 |
387.5 g/mol |
IUPAC名 |
5-(morpholin-4-ylmethyl)-6-phenyl-N-[(Z)-1-phenylethylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C23H25N5O/c1-18(19-8-4-2-5-9-19)24-25-22-16-21(17-28-12-14-29-15-13-28)23(27-26-22)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,25,26)/b24-18- |
InChIキー |
VXPVXWMVOLPXSL-MOHJPFBDSA-N |
異性体SMILES |
C/C(=N/NC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)/C4=CC=CC=C4 |
正規SMILES |
CC(=NNC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


